PHENAFLEUR

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenafleur is a biodegradable fragrance ingredient known for its refined floral note with hyacinth associations and a modifying fruity (raspberry) effect . It is widely used in various personal care products such as shampoos, soaps, deodorants, and fine fragrances due to its stability and long-lasting substantivity .

Métodos De Preparación

The synthetic route to Phenafleur typically involves the reaction of cyclohexanol with ethylene oxide to form 2-(cyclohexyloxy)ethanol, which is then reacted with benzene in the presence of a catalyst to yield this compound . Industrial production methods focus on optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .

Análisis De Reacciones Químicas

Phenafleur undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

PHENAFLEUR, also known as benzene [2-(cyclohexyloxy)ethyl] , is a chemical compound with a floral and fruity scent, used across various scientific and industrial applications. Its mechanism of action involves interaction with olfactory receptors, triggering a signal transduction pathway that results in the sensation of smell.

Scientific Research Applications

This compound is used in scientific research across various disciplines:

- Chemistry As a model compound in studies of aromatic substitution and oxidation reactions.

- Biology For its potential effects on cellular processes and interactions with biological membranes.

- Medicine For its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Case Studies

- Odor Coding Analysis this compound was used in a large-scale analysis of odor coding in the olfactory epithelium of mice . In this study, the responses of 3000 mouse olfactory sensory neurons to 125 odorants were tested to understand odorant recognition and coding .

- Pheromone Detection this compound was used in research involving pheromone-detecting vomeronasal sensory neurons (VSNs) in mice . It was screened alongside other compounds to identify cues in female mouse urine that cause firing rate increases in VSNs .

Industrial Applications

This compound is widely used in the formulation of personal care products because of its fragrance properties and stability. IFF (International Flavors & Fragrances) is involved in projects exploring new perfumery molecules and innovative natural products .

Other Applications

- Nanotechnology: Phenolic compounds, which share some structural similarities with this compound, are gaining research attention in phenolic-enabled nanotechnology (PEN) . These compounds are used for particle engineering and the bottom-up synthesis of nanohybrid materials, with applications in biosensing, bioimaging, and disease treatment .

- Flavor and Fragrance Combinations: Studies often lead to new combinations and concentrations of already existing odoriferous materials as a consequence of new flavor and fragrance bases .

- Vomeronasal Receptors: Odorants, like this compound, can be detected by vomeronasal neurons, suggesting that odorous materials may arouse instinctive behaviors .

Mecanismo De Acción

The mechanism of action of Phenafleur involves its interaction with olfactory receptors, leading to the perception of its floral and fruity scent. At the molecular level, this compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell . The exact molecular targets and pathways involved in this process are still under investigation.

Comparación Con Compuestos Similares

Phenafleur can be compared with other fragrance compounds such as:

Linalool: Known for its floral and spicy scent, commonly used in perfumes and personal care products.

Geraniol: Exhibits a sweet, rose-like fragrance and is used in various cosmetic formulations.

Citronellol: Has a fresh, floral scent with citrus undertones, widely used in fragrances and insect repellents.

This compound stands out due to its unique combination of floral and fruity notes, as well as its excellent stability and long-lasting substantivity .

Propiedades

Número CAS |

80858-47-5 |

|---|---|

Fórmula molecular |

C14H20O |

Peso molecular |

204.31 g/mol |

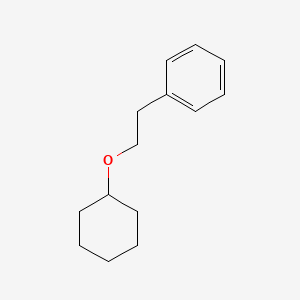

Nombre IUPAC |

2-cyclohexyloxyethylbenzene |

InChI |

InChI=1S/C14H20O/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2 |

Clave InChI |

HLMIVULQFMULRM-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OCCC2=CC=CC=C2 |

SMILES canónico |

C1CCC(CC1)OCCC2=CC=CC=C2 |

Key on ui other cas no. |

80858-47-5 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.